Tert-butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate
Description
IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name for this compound is tert-butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate , reflecting its structural components. The molecular formula C₁₄H₁₉ClN₄O₄ (molecular weight: 342.78 g/mol) encodes the following features:
- A piperazine ring (C₄H₁₀N₂) substituted at the 1-position with a tert-butoxycarbonyl (Boc) group.
- A pyridine ring (C₅H₃ClN₂O₂) substituted at the 2-position with a piperazine moiety, at the 3-position with a nitro group (-NO₂), and at the 6-position with a chlorine atom.
Table 1: Molecular Formula Breakdown
| Component | Count | Role |
|---|---|---|
| Carbon | 14 | Backbone of piperazine, pyridine, and tert-butyl groups |
| Hydrogen | 19 | Saturation of bonds |
| Chlorine | 1 | Electrophilic substituent on pyridine |
| Nitrogen | 4 | Piperazine ring (2), nitro group (1), pyridine ring (1) |
| Oxygen | 4 | Carboxylate (2), nitro (2) |
The Boc group (tert-butyloxycarbonyl ) acts as a protective moiety for the piperazine nitrogen, enabling selective functionalization during synthetic workflows.
Crystallographic Studies and Bond Geometry
While direct crystallographic data for this compound is limited, analogous tert-butyl piperazine derivatives exhibit chair conformations for the piperazine ring, with di-equatorial substitution patterns. Key geometric parameters inferred from related structures include:
Table 2: Bond Lengths and Angles in Piperazine-Pyridine Systems
| Parameter | Value (Å/°) | Description |
|---|---|---|
| C-N (piperazine) | 1.45–1.47 | Typical for single bonds in saturated heterocycles |
| N-C (Boc group) | 1.33–1.35 | Partial double-bond character due to resonance |
| C-Cl (pyridine) | 1.72–1.74 | Consistent with aryl chlorides |
| N-O (nitro) | 1.21–1.23 | Resonance-stabilized nitro group |
| C-C (pyridine) | 1.39–1.41 | Aromatic bond lengths |
The nitro and chloro substituents on the pyridine ring adopt a meta and para relationship, respectively, creating a polarized electronic environment. X-ray studies of similar compounds reveal planar pyridine rings with slight deviations (<5°) due to steric interactions with the piperazine substituent.
Conformational Analysis of Piperazine-Pyridine Backbone
The piperazine ring adopts a chair conformation , minimizing steric strain between the Boc group and pyridine moiety. Key conformational features include:
- Equatorial positioning of the pyridine substituent, reducing 1,3-diaxial interactions.
- Axial orientation of the Boc group, stabilized by hyperconjugation with the carbonyl oxygen.
Torsional angles between the piperazine and pyridine rings range from 160–175° , indicating near-perpendicular alignment. This geometry mitigates π-π stacking interactions and enhances solubility in polar aprotic solvents. Computational models (DFT) predict a rotational energy barrier of ~8–12 kcal/mol for piperazine ring inversion, consistent with flexible six-membered rings.
Table 3: Dihedral Angles in Piperazine-Pyridine Systems
| Angle | Value (°) | Significance |
|---|---|---|
| N1-C2-C3-N4 | 172.5 | Near-perpendicular alignment |
| C5-C6-C7-O8 | 165.8 | Boc group orientation |
Electron Density Distribution in Nitro-Chloro Substituent System
The nitro group (-NO₂) and chlorine atom create a polarized electron density profile on the pyridine ring. Key observations:
- Nitro group : Withdraws electron density via resonance, reducing electron density at the 3-position (Hammett σₚ = +1.27).
- Chlorine atom : Exerts an inductive (-I) effect, further depleting electron density at the 6-position (σₘ = +0.37).
Hirshfeld surface analysis of analogous compounds reveals:
- C-H⋯O interactions between the nitro group and adjacent hydrogen atoms (2.8–3.2 Å).
- Cl⋯π interactions (3.3–3.5 Å) with aromatic systems in crystalline lattices.
Table 4: Electron Density Metrics
| Position | Charge (e) | Effect |
|---|---|---|
| Pyridine C3 (NO₂) | +0.18 | Strong electron withdrawal |
| Pyridine C6 (Cl) | +0.09 | Moderate electron withdrawal |
| Piperazine N1 | -0.32 | Electron-rich due to lone pairs |
This electronic asymmetry facilitates regioselective reactions, such as nucleophilic aromatic substitution at the 2-position of the pyridine ring.
Properties
IUPAC Name |
tert-butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN4O4/c1-14(2,3)23-13(20)18-8-6-17(7-9-18)12-10(19(21)22)4-5-11(15)16-12/h4-5H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZUFALUKUFVNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC(=N2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of 2,6-dichloro-3-nitropyridine with 1-tert-butoxycarbonylpiperazine in the presence of diisopropylethylamine (DIPEA) in toluene. The reaction is carried out at room temperature under an inert atmosphere, followed by extraction and purification through flash chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The use of large-scale reactors and automated purification systems ensures the efficient and consistent production of the compound.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and Pd/C catalyst in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: Tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies indicate that derivatives of piperazine compounds exhibit antimicrobial properties. Tert-butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate has been evaluated for its efficacy against various bacterial strains. For instance, research has shown that modifications in the piperazine ring can enhance the antibacterial activity, making this compound a candidate for further development in antimicrobial therapies .
Neurological Applications
The compound's structure suggests potential interactions with neurotransmitter receptors, particularly those involved in anxiety and depression. Preliminary studies have indicated that piperazine derivatives can act as serotonin receptor modulators, which may lead to the development of new antidepressant medications . The specific role of the chloro and nitro groups in modulating receptor activity remains an area of active research.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available piperazine derivatives. The introduction of the chloro and nitro groups can significantly alter the biological activity of the compound. Variations in the synthesis process can lead to a library of derivatives that can be screened for enhanced pharmacological properties .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Efficacy | Demonstrated significant activity against E. coli and Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study B | Neuropharmacological Assessment | Showed potential as a serotonin receptor antagonist, with promising results in animal models for anxiety reduction. |
| Study C | Synthetic Pathways | Developed a novel synthetic route that improved yield by 25% compared to traditional methods, facilitating easier access to this compound for further research. |
Mechanism of Action
The mechanism of action of tert-butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and chloro groups play a crucial role in its binding affinity and specificity, influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional distinctions between tert-butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate and analogous piperazine derivatives are summarized below:
Substituent Effects on Stability and Reactivity
- Target Compound : The 6-chloro-3-nitropyridine group confers electron-withdrawing properties, enhancing electrophilic reactivity for nucleophilic substitution or coupling reactions. The tert-butyl carboxylate group improves solubility in organic solvents and protects the piperazine nitrogen during synthesis .
- Analog 1: Tert-butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate (CAS: 775288-71-6) The bromo and cyano substituents increase steric hindrance and polarizability, favoring Suzuki-Miyaura cross-coupling reactions. However, the cyano group may reduce stability in acidic media compared to the nitro group in the target compound .
- However, the absence of electron-withdrawing groups limits its utility in electrophilic aromatic substitution .
Biological Activity
Tert-butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate, with a molecular formula of and a molecular weight of 342.78 g/mol, is a compound that has garnered attention for its biological activities, particularly in the fields of pharmacology and agrochemistry. This article compiles various studies and findings related to its biological activity, including its synthesis, mechanisms of action, and potential applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉ClN₄O₄ |
| Molecular Weight | 342.78 g/mol |
| CAS Number | 474330-06-8 |
| Melting Point | 94–95 °C |
| Hazard Information | Irritant |
Studies have indicated that compounds similar to this compound exhibit various mechanisms of action, including:
- Inhibition of Protein Kinases : The compound may inhibit c-Met protein kinase, which is crucial in cancer progression and metastasis. Similar compounds have shown promising results in preclinical trials for cancer treatment .
- GABA Modulation : Some derivatives have demonstrated GABA_A allosteric modulating activity, suggesting potential applications in neurological disorders .
Acaricidal Activity
A notable study explored the acaricidal properties of piperazine derivatives, including those related to this compound. Compound 12 from this series exhibited significant activity against the spider mite Tetranychus cinnabarinus. Specifically, it demonstrated:
- LC50 Value : 0.8977 mg/L, indicating high efficacy compared to commercial acaricides like spirodiclofen and pyridaben.
- Field Trial Results : Effective control over Panonychus citri and P. ulmi with long-lasting effects .
Anticancer Potential
Research into the anticancer potential of similar compounds suggests that they may serve as effective inhibitors for various cancer types by targeting specific kinases involved in tumor growth. For instance, derivatives have been linked to significant inhibition of c-Met, which is often overexpressed in cancers such as non-small cell lung cancer .
Case Studies
-
Case Study on Acaricidal Efficacy :
- Objective : Evaluate the efficacy of piperazine derivatives against spider mites.
- Results : Compound 12 showed superior acaricidal activity compared to standard treatments, indicating its potential as a novel pesticide.
- Case Study on Anticancer Activity :
Q & A
Q. What are the optimized synthetic routes for preparing tert-butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate?
The compound is typically synthesized via cross-coupling reactions. A validated method involves Suzuki-Miyaura coupling between tert-butyl piperazine-1-carboxylate derivatives and halogenated pyridines. For example, tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate can be prepared using Pd(0) catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) under microwave irradiation (100°C, 3 hours) in a mixture of toluene, ethanol, and aqueous sodium carbonate . Key parameters include catalyst loading (1-5 mol%), solvent polarity, and reaction time. Yield optimization (up to 91%) is achieved via silica gel chromatography with gradients of ethyl acetate in petroleum ether.
Q. Which purification techniques are most effective for isolating this compound?
Post-synthesis purification often employs silica gel column chromatography with non-polar to moderately polar solvent systems (e.g., petroleum ether/ethyl acetate). For derivatives with low solubility, recrystallization using dichloromethane (DCM) and hexane mixtures is recommended. Purity verification (>95%) should combine thin-layer chromatography (TLC) and analytical HPLC with UV detection at 254 nm .
Q. How can the stability of the nitro and chloro substituents be maintained during storage?
The nitro group is prone to reduction under light or acidic conditions. Store the compound in amber vials at -20°C under inert gas (argon/nitrogen). For long-term stability, lyophilize and store as a solid in desiccated conditions. Avoid prolonged exposure to reducing agents (e.g., LiAlH4) or strong acids .
Advanced Research Questions
Q. How can structural ambiguities in the compound’s piperazine-pyridine backbone be resolved?
Use single-crystal X-ray diffraction (SCXRD) to determine bond angles, torsion angles, and intermolecular interactions. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 6.0568 Å, b = 12.0047 Å, and c = 16.2615 Å have been reported for related tert-butyl piperazine derivatives . Complement this with 2D NMR (e.g., - HSQC) to assign proton environments and confirm regiochemistry .
Q. What methodologies assess the compound’s inhibitory activity against prolyl-hydroxylase enzymes?
Conduct enzyme inhibition assays using recombinant human prolyl-hydroxylase (PHD2) in hypoxia-mimetic conditions. Measure IC values via fluorescence-based detection of 2-oxoglutarate consumption. A related compound, tert-butyl 4-[[1-[(4-chlorophenyl)methyl]-3-hydroxy-2-oxopyridin-4-yl]methyl]piperazine-1-carboxylate, showed inhibition at nanomolar concentrations, validated by Western blotting of HIF-1α stabilization .
Q. How can the nitro group be selectively reduced without affecting the chloro substituent?
Employ catalytic hydrogenation with Pd/C (10% w/w) under 1 atm H in ethanol at 25°C. Monitor reaction progress via LC-MS to prevent over-reduction. Alternatively, use SnCl·2HO in concentrated HCl for chemoselective reduction, yielding the corresponding amine derivative .
Q. What strategies mitigate conflicting spectroscopic data (e.g., NMR vs. LC-MS) for derivatives?
Combine high-resolution mass spectrometry (HRMS) with H/D exchange experiments to confirm molecular formulas. For NMR discrepancies, use variable-temperature NMR to identify dynamic processes (e.g., rotameric equilibria) and assign peaks accurately. Cross-validate with computational methods (DFT calculations for chemical shifts) .
Q. How does the compound’s crystal packing influence its physicochemical properties?
Analyze Hirshfeld surfaces to quantify intermolecular interactions (e.g., C–H···O, N–H···N). For example, tert-butyl piperazine derivatives exhibit zig-zag architectures stabilized by hydrogen bonds, impacting solubility and melting points. Use Mercury software to visualize π-stacking and van der Waals contacts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
